1-Amino-2,4-dimethylpentan-2-ol
Overview
Description
“1-Amino-2,4-dimethylpentan-2-ol” is an organic compound with the molecular formula C7H17NO . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H17NO/c1-7(2,3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3
. This indicates the compound’s molecular structure and arrangement of atoms.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 131.22 . It’s a powder that’s typically stored at room temperature .
Scientific Research Applications
Crystal Structures and Conformational Analyses
Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to 1-Amino-2,4-dimethylpentan-2-ol, has revealed insights into their crystal structures and conformational behaviors. These studies, conducted using X-ray diffraction analysis, provide a deep understanding of the molecular arrangements and hydrogen-bonded chains in these compounds (Nitek et al., 2020).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Investigations into 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related compounds have contributed to the understanding of their affinity to beta-adrenoceptors. This research has implications for the development of cardioselective beta-blockers, highlighting the significance of this compound derivatives in medical research (Rzeszotarski et al., 1979).
Copolymerization and Material Science
In the field of polymer chemistry, this compound derivatives have been used to study the living anionic copolymerization of styrene and related compounds. This research is crucial for the development of new materials with specific properties, such as controlled sequence distribution and reactivity ratios (Liu et al., 2017).
Schiff Base Derivatives and Structural Chemistry
The synthesis and resolution of Schiff base derivatives, like those based on 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol, have been a focus of structural chemistry. These studies provide insights into equilibrium structures, electronic properties, and hydrogen bonding, essential for designing new molecules with specific functionalities (Khalid et al., 2018).
Chiral Amino Acids in Meteorites
Research on meteoritic amino acids, including 2-amino-2,3-dimethylpentanoic acid, a compound related to this compound, has revealed the presence of enantiomeric excesses in these compounds. This study provides critical information on asymmetric influences on organic chemical evolution and the origins of life (Cronin & Pizzarello, 1997).
Application in Flow Synthesis and Antibiotics
The use of epichlorohydrin in flow synthesis, in conjunction with derivatives of this compound, has been explored for developing focused libraries of β-amino alcohols. This research has potential applications in creating new antibiotics and demonstrates the versatility of these compounds in medicinal chemistry (Cossar et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-amino-2,4-dimethylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(3,9)5-8/h6,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWZSACCRHADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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